molecular formula C13H16F3NO B1453859 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol CAS No. 414879-19-9

1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol

Cat. No. B1453859
M. Wt: 259.27 g/mol
InChI Key: FEJCVKGMBLBUQR-UHFFFAOYSA-N
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Description

The compound “1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of similar compounds often involves the Grignard reaction. For instance, the Grignard reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride gives 1-benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol. Catalytic hydrogenation then removes the benzyl protecting group to give 4-[3-(trifluoromethyl)phenyl]-4-piperidinol .


Molecular Structure Analysis

The molecular structure of “1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol” is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a phenyl group . The InChI code for this compound is 1S/C13H16F3NO.ClH/c14-13(15,16)12-4-2-1-3-10(12)9-17-7-5-11(18)6-8-17;/h1-4,11,18H,5-9H2;1H .


Physical And Chemical Properties Analysis

The compound “1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol” has a molecular weight of 295.73 . It is a hydrochloride salt . The InChI key for this compound is XXONZHYRNPJSGT-UHFFFAOYSA-N .

Scientific Research Applications

Pharmacophoric Groups in Antipsychotic Agents

1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol, due to its structural similarity with arylcycloalkylamines, might have implications in pharmacophoric groups that are vital in antipsychotic agents. Arylcycloalkylamines, including phenyl piperidines, and their arylalkyl substituents are known for their contributions to the potency and selectivity of binding affinity at D(2)-like receptors. A review on this topic highlighted that arylalkyl substituents can enhance the binding affinity's potency and selectivity at D(2)-like receptors. The composite structure of these compounds, including the arylalkyl moieties, plays a significant role in selectivity and potency at these receptors, although predicting specific effects can be challenging (Sikazwe et al., 2009).

Nucleophilic Aromatic Substitution Reactions

The compound also might be relevant in the context of nucleophilic aromatic substitution reactions. Piperidine's reaction with dinitrobenzenes, for example, results in the formation of nitro-piperidinobenzenes. These reactions follow second-order kinetics and are not influenced by acid or base catalysis, indicating a specific reaction mechanism involving the addition-elimination process. The rapid expulsion of the nitro-group from the intermediate is a characteristic feature of these reactions, highlighting the unique reactivity of compounds like 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol in nucleophilic aromatic substitution processes (Pietra & Vitali, 1972).

Antineoplastic Agent Development

In the domain of cancer research, analogs of 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol could be significant. A review covering the discovery and development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones over 15 years indicated that these compounds exhibit excellent cytotoxic properties, often surpassing contemporary anticancer drugs. Key features of these molecules include their tumor-selective toxicity and their role as modulators of multi-drug resistance. They act through mechanisms like apoptosis induction, generation of reactive oxygen species, and affecting mitochondrial functions, demonstrating the potential of piperidine derivatives in antineoplastic drug development (Hossain et al., 2020).

Future Directions

Piperidine derivatives, including “1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol”, represent one of the most important synthetic medicinal blocks for drug construction. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthetic methods and exploring the biological activities of these compounds .

properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)12-4-2-1-3-10(12)9-17-7-5-11(18)6-8-17/h1-4,11,18H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJCVKGMBLBUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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